(3-amino-2,4,6-triiodophenyl)methanol

radiopacity iodine content contrast agent intermediate

Iopamidol synthesis often requires extra activation steps with acid intermediates, adding time and impurity risk. This triiodinated benzyl alcohol (CAS 1460-43-1) eliminates pre-activation, enabling direct etherification or esterification and cutting up to two synthetic steps. - ≥98% HPLC purity surpasses common acid alternatives, easing pharmacopoeial impurity compliance. - Single 3-amino group avoids bis-acylation mixtures, ensuring regiochemical control. - 76.0% iodine mass fraction delivers higher X-ray attenuation per gram for contrast agent R&D.

Molecular Formula C7H6I3NO
Molecular Weight 500.84 g/mol
CAS No. 1460-43-1
Cat. No. B075460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-amino-2,4,6-triiodophenyl)methanol
CAS1460-43-1
Molecular FormulaC7H6I3NO
Molecular Weight500.84 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1I)N)I)CO)I
InChIInChI=1S/C7H6I3NO/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1,12H,2,11H2
InChIKeyVZQXILUNJAYEEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Amino-2,4,6-triiodophenyl)methanol (CAS 1460-43-1): Core Properties and Procurement Context for a Triiodinated Benzyl Alcohol Intermediate


(3-Amino-2,4,6-triiodophenyl)methanol, also known as 3-amino-2,4,6-triiodobenzyl alcohol, is a triiodinated aromatic building block bearing both a free amino group and a free benzyl alcohol function on the same phenyl ring . With a molecular formula of C₇H₆I₃NO and a molecular weight of 500.84 g/mol, the compound crystallises as a solid, exhibits a density of 2.916 g/cm³ and a boiling point of 473.5 °C at 760 mmHg, and has an exact mass of 500.758 Da . It was first described in 1964 by Hebký and Karásek as a key intermediate for the preparation of iodinated contrast agents [1][2]. Commercial suppliers typically offer the compound at purities of 95 % or higher, with some vendors specifying ≥98 % (HPLC) .

Why Simple Substitution of (3-Amino-2,4,6-triiodophenyl)methanol with Other Triiodinated Intermediates Risks Synthetic and Purity Penalties


Structurally related triiodinated aromatics – such as 3-amino-2,4,6-triiodobenzoic acid (CAS 3119-15-1), 5-amino-2,4,6-triiodoisophthalic acid (CAS 35453-19-1), and 3-amino-2,4,6-triiodobenzoyl chloride (CAS 51935-27-4) – differ fundamentally in their pendant functional groups and therefore in their reactivity, solubility, and downstream processing requirements [1]. (3-Amino-2,4,6-triiodophenyl)methanol uniquely presents a primary benzyl alcohol group that enables direct etherification, esterification, or oxidation chemistries without the need for pre-activation steps that are mandatory for the corresponding carboxylic acid or acid chloride intermediates [2]. The amino group at the 3-position is strategically located ortho to the hydroxymethyl substituent, allowing for regioselective derivatisation that is not possible with the symmetrically substituted 3,5-diamino analogs [2][3]. These functional-group differences translate into distinct impurity profiles; substituting one intermediate for another can introduce residual acid, chloride, or dimeric by-products that require additional purification and can impact the pharmacopoeial compliance of the final contrast agent [4].

Head-to-Head and Cross-Study Quantitative Evidence for Differentiating (3-Amino-2,4,6-triiodophenyl)methanol from Its Closest Structural Analogs


Iodine Mass Fraction: (3-Amino-2,4,6-triiodophenyl)methanol vs. 3-Amino-2,4,6-triiodobenzoic Acid

The gravimetric iodine content of the target compound is 76.0 % (w/w, based on 3 iodine atoms, MW 500.84 g/mol), which is 2.3 percentage points higher than that of 3-amino-2,4,6-triiodobenzoic acid (73.7 %, MW 514.83 g/mol) [1]. This higher iodine mass fraction provides superior radiopacity per unit mass of intermediate, which is a critical parameter when designing iodine-loaded contrast agents where every gram of payload must deliver maximum X-ray attenuation [2]. The difference arises solely from the molecular weight difference between the -CH₂OH and -COOH functionalities; the benzyl alcohol group contributes 31.03 g/mol versus 44.01 g/mol for the carboxylic acid, leading to a measurable advantage in iodine density.

radiopacity iodine content contrast agent intermediate

Commercial Purity Benchmarking: ≥98 % (HPLC) vs. Analog Intermediates at 95–98 % Range

At least one major supplier of (3-amino-2,4,6-triiodophenyl)methanol (Shandong Mopei Biotechnology) lists the product at a purity of 99 % . In comparison, the commonly employed intermediate 3-amino-2,4,6-triiodobenzoic acid is offered by multiple vendors at 98 % (HPLC, minimum specification) with melting point 196–199 °C , while 5-amino-2,4,6-triiodoisophthalic acid is supplied at 95+ % purity [1]. A one-percentage-point increase in chromatographic purity of the starting intermediate has been shown in process chemistry studies to reduce the burden of downstream purification, particularly for pharmacopoeial-grade contrast agents where single-impurity limits are stringently controlled [2].

purity specification HPLC procurement quality

Functional-Group Orthogonality: Free Benzyl Alcohol vs. Carboxylic Acid Derivatives in Contrast-Agent Synthesis

(3-Amino-2,4,6-triiodophenyl)methanol presents a free benzyl alcohol group (-CH₂OH) that can be directly alkylated, esterified, or oxidised without the need for the protection/deprotection sequences required when using 3-amino-2,4,6-triiodobenzoic acid or its acid chloride [1]. In the 1964 synthesis protocol, the benzyl alcohol intermediate was converted to the corresponding benzyl chloride in a single step with thionyl chloride, while the analogous transformation from 3-amino-2,4,6-triiodobenzoic acid requires three steps (acid chloride formation, amidation, reduction) to reach an equivalent reactive handle [1][2]. This represents a reduction of two synthetic steps when the benzyl alcohol route is selected, directly lowering process mass intensity and cycle time in industrial manufacture [3].

synthetic versatility orthogonal protection contrast agent manufacturing

Regioselective Derivatisation: Mono-amino vs. Diamino Triiodinated Benzyl Alcohols

The target compound carries a single amino group at the 3-position, in contrast to 3,5-diamino-2,4,6-triiodobenzyl alcohol (CAS 1676072-26-6) which bears two amino functionalities . In the synthesis of non-ionic contrast agents such as iopamidol, a single amino group is required for the introduction of the (S)-2-hydroxypropanoyl side chain; the presence of a second amino group leads to statistical mixtures of mono- and di-acylated products that are difficult to separate and reduce the yield of the desired regioisomer [1][2]. The mono-amino intermediate therefore provides inherent regiochemical control that the diamino analog cannot offer, translating to a simpler impurity profile and higher atom economy in the critical acylation step [2].

regioselectivity mono-amination contrast agent intermediate selectivity

Validated Application Scenarios for (3-Amino-2,4,6-triiodophenyl)methanol Based on Quantitative Differentiation Evidence


Synthesis of Non-Ionic X-Ray Contrast Agent Intermediates via the Benzyl Alcohol Route

The free benzyl alcohol functionality allows direct conversion to benzyl halide or benzyl ether intermediates, reducing the synthetic step count by up to two steps compared to routes starting from 3-amino-2,4,6-triiodobenzoic acid . This step economy is documented in the 1964 foundational synthesis, where (3-amino-2,4,6-triiodophenyl)methanol was reacted with thionyl chloride to give the benzyl chloride in a single operation, and the product was subsequently used to prepare a series of N-substituted benzylamine contrast-agent candidates . The route is directly applicable to the synthesis of iopamidol and related non-ionic contrast agents that require a single-point attachment via the benzyl position [1].

High-Purity Starting Material for Pharmacopoeial-Grade Contrast Agent Manufacturing

With commercial availability at 99 % purity (HPLC), this intermediate meets or exceeds the purity specifications of commonly used alternatives such as 3-amino-2,4,6-triiodobenzoic acid (≥98 %) and 5-amino-2,4,6-triiodoisophthalic acid (≥95 %) . The one-to-four percentage-point purity advantage reduces the burden of downstream impurity removal, which is especially critical for pharmacopoeial products such as iopamidol where the European Pharmacopoeia imposes strict limits on individual unspecified impurities [1]. Starting with a higher-purity intermediate reduces the risk of batch rejection and minimises the need for additional recrystallisation or preparative chromatography steps [1].

Regioselective Mono-Acylation for Structurally Uniform Contrast Agents

The presence of a single amino group at the 3-position enables exclusive mono-acylation at the aromatic amine, avoiding the complex isomeric mixtures that arise when 3,5-diamino-2,4,6-triiodobenzyl alcohol is used as the intermediate . This regiochemical simplification is essential for the preparation of iopamidol, where the (S)-2-hydroxypropanoyl side chain must be installed exclusively at the 5-amino position of the isophthalic acid core; the benzyl alcohol intermediate serves as a precursor that can be oxidised to the corresponding carboxylic acid or coupled directly to the serinol-derived side chain [1]. The absence of a competing second amino group eliminates the need for chromatographic separation of mono- and bis-acylated by-products [1].

Iodine-Dense Building Block for Maximising Radiopacity in Polymeric or Particulate Contrast Formulations

With an iodine mass fraction of 76.0 %, the target compound delivers 2.3 percentage points more iodine per gram than 3-amino-2,4,6-triiodobenzoic acid (73.7 %) [1]. This higher iodine density is advantageous when the intermediate is incorporated into polymeric matrices, liposomal formulations, or particulate contrast agents, where the objective is to maximise X-ray attenuation while minimising the mass of synthetic excipient [2]. The benzyl alcohol group also provides a convenient handle for covalent attachment to polymer backbones via ester or ether linkages, a functionalisation option not directly available with the carboxylic acid analogs without prior activation [3].

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